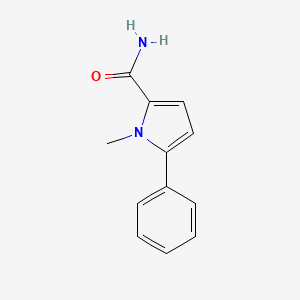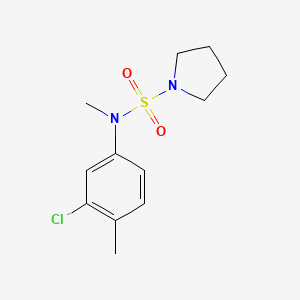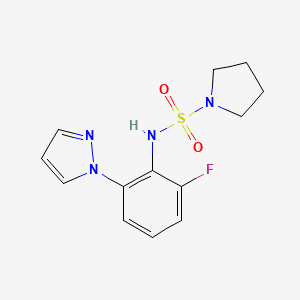![molecular formula C15H24N2O2 B7592305 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one, also known as ASPD, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement of their rings. ASPD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one is not fully understood, but it is believed to act as a selective norepinephrine reuptake inhibitor (SNRI). This means that it blocks the reuptake of norepinephrine, a neurotransmitter that plays a role in regulating mood and attention, resulting in increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has been found to exhibit a range of biochemical and physiological effects. In addition to its SNRI activity, it has been shown to increase the release of dopamine in the brain, which may contribute to its potential antidepressant effects. 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has also been found to increase the levels of certain proteins in the brain that are involved in neuroplasticity, the ability of the brain to adapt and change in response to experience.
实验室实验的优点和局限性
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has several advantages as a research tool. It is relatively easy to synthesize in the lab, and its effects on neurotransmitter systems in the brain make it a useful tool for studying the underlying mechanisms of depression and other mood disorders. However, there are also limitations to its use in lab experiments. For example, its effects on neurotransmitter systems are complex and not fully understood, and it may interact with other compounds in unpredictable ways.
未来方向
There are several future directions for research on 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one. One area of interest is its potential use as a treatment for depression and other mood disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new compounds based on the structure of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one, with the aim of improving its therapeutic potential and reducing any potential side effects. Finally, further studies are needed to fully understand the mechanism of action of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one and its effects on neurotransmitter systems in the brain.
合成方法
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with 2-bromo-1-phenylethanone, followed by cyclization with 1,3-dibromopropane. The resulting product is then treated with sodium hydride and N-phenylcarbamate to obtain 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one in high yield.
科学研究应用
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This has led to investigations into the potential use of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one as a treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
5-(2-azaspiro[4.5]decane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-13-5-4-12(10-16-13)14(19)17-9-8-15(11-17)6-2-1-3-7-15/h12H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZSWXZBZBANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C(=O)C3CCC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)

![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)